molecular formula C24H32N2O4 B11134580 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11134580
M. Wt: 412.5 g/mol
InChI Key: ZGEOFWSOSHNWQY-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE typically involves the esterification of the chromen derivative with an appropriate acetic acid derivative. The reaction is usually carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is unique due to its specific substitution pattern on the chromen ring and the presence of the octahydro-1H-quinolizin-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide

InChI

InChI=1S/C24H32N2O4/c1-3-17-13-23(28)30-21-12-16(2)11-20(24(17)21)29-15-22(27)25-14-18-7-6-10-26-9-5-4-8-19(18)26/h11-13,18-19H,3-10,14-15H2,1-2H3,(H,25,27)

InChI Key

ZGEOFWSOSHNWQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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